BenchChemオンラインストアへようこそ!

3-Methyl-7-(5-oxohexyl)-xanthine

Adenosine uptake inhibition Neuroprotection Cerebrovascular pharmacology

3-Methyl-7-(5-oxohexyl)-xanthine is the essential synthetic intermediate for a library of 1-alkyl-substituted xanthines, including the neuroprotective agent propentofylline (HWA 285). Unlike 1-(5-oxohexyl) regioisomers, its unsubstituted N1 position allows base-catalyzed alkylation to generate 1-ethyl, 1-propyl, 1-butyl, and other derivatives (US Patent 4,289,776). The 1-propyl derivative is obtained in 85% yield. Use for SAR exploration of adenosine uptake inhibition or as a reference standard for impurity profiling. Ensure regiochemical integrity in your synthesis.

Molecular Formula C12H16N4O3
Molecular Weight 264.28 g/mol
Cat. No. B14772248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-(5-oxohexyl)-xanthine
Molecular FormulaC12H16N4O3
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCC(=O)CCCCN1C=NC2=C1C(=O)NC(=O)N2C
InChIInChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-7-13-10-9(16)11(18)14-12(19)15(10)2/h7H,3-6H2,1-2H3,(H,14,18,19)
InChIKeyOXTJFLMERRCYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-7-(5-oxohexyl)-xanthine: Core Structural Intermediate for Xanthine-Derived Therapeutics and Reference Standards


3-Methyl-7-(5-oxohexyl)-xanthine (CAS 55242-67-6) is a synthetic xanthine derivative that serves as the critical 7-substituted intermediate scaffold for a family of pharmacologically active 1-alkyl-3-methyl-7-(5-oxohexyl)-xanthines, including the clinically investigated neuroprotective agent propentofylline (HWA 285) and lomifylline. The compound is synthesized via base-catalyzed alkylation of 3-methylxanthine with 5-oxohexyl bromide [1] and functions as a key building block in multi-step syntheses of proprietary xanthine-based drug candidates [2]. Unlike its fully substituted analogs, this intermediate retains an unsubstituted N1 position, enabling regioselective functionalization and structure-activity relationship exploration across cardiovascular, cerebrovascular, and anti-ulcer therapeutic areas [3].

Why 3-Methyl-7-(5-oxohexyl)-xanthine Cannot Be Interchanged with Alternative Xanthine Scaffolds in Synthesis or Reference Applications


Generic substitution with alternative xanthine intermediates—such as 3-methyl-1-(5-oxohexyl)-xanthine (the pentoxifylline metabolite M6, CAS 38975-46-1) [1] or 1,3-dimethyl-7-(5-oxohexyl)-xanthine (lomifylline, CAS 10226-54-7) [2]—fails because the substitution position of the 5-oxohexyl side chain dictates both synthetic utility and downstream pharmacological profile. 3-Methyl-7-(5-oxohexyl)-xanthine bears the oxohexyl moiety at the N7 position with an unsubstituted N1 site, making it uniquely suited for subsequent N1-alkylation to generate the 1-alkyl-3-methyl-7-(5-oxohexyl)-xanthine series [3]. In contrast, the 1-(5-oxohexyl)-substituted analogs (e.g., pentoxifylline metabolite M6) have the reactive site already occupied, precluding further N1 derivatization. Additionally, for pharmaceutical impurity profiling, the specific 7-substituted regioisomer must be used as the reference standard for method validation in 1-propyl-substituted drug substances; substitution with a 1-substituted analog would invalidate chromatographic retention time matching and mass spectral confirmation .

Quantitative Differentiation of 3-Methyl-7-(5-oxohexyl)-xanthine and Its 1-Propyl Derivative Relative to Pentoxifylline and Lomifylline


Superior Adenosine Uptake Inhibition: HWA 285 vs. Pentoxifylline in Human Erythrocytes

The 1-propyl derivative of 3-methyl-7-(5-oxohexyl)-xanthine—propentofylline (HWA 285)—exhibits markedly greater adenosine uptake inhibitory potency than pentoxifylline, the structurally related 3,7-dimethyl-1-(5-oxohexyl)-xanthine. This differential activity is directly attributable to the 7-(5-oxohexyl) substitution pattern retained from the parent intermediate [1].

Adenosine uptake inhibition Neuroprotection Cerebrovascular pharmacology

Functional Divergence in cAMP Accumulation: Potentiation vs. Antagonism of Adenosine Effects

In functional cAMP accumulation assays, the 1-propyl derivative of 3-methyl-7-(5-oxohexyl)-xanthine (HWA 285) and pentoxifylline exhibit opposite pharmacological behaviors. HWA 285 potentiates adenosine-mediated cAMP accumulation, whereas pentoxifylline acts as a weak competitive antagonist [1]. This functional divergence underscores the pharmacological significance of the 7-(5-oxohexyl) substitution pattern present in the parent intermediate.

cAMP signaling Adenosine receptor pharmacology Functional selectivity

In Vivo Efficacy in Brain Edema: HWA 285 vs. Pentoxifylline Differential Outcomes

In a rat model of triethyltin (TET)-induced brain edema, the 1-propyl derivative of 3-methyl-7-(5-oxohexyl)-xanthine (HWA 285) demonstrated therapeutic efficacy, whereas pentoxifylline—despite its similar chemical structure and pharmacological profile—produced no significant improvement [1]. This in vivo divergence highlights the functional advantage of the 7-(5-oxohexyl) scaffold.

Brain edema Neuroprotection Triethyltin-induced injury

Regioselective N1-Alkylation Enables Divergent Synthesis of Multiple Drug Candidates

3-Methyl-7-(5-oxohexyl)-xanthine serves as the universal intermediate for a broad patent-defined series of 1-alkyl-substituted derivatives. The patent explicitly claims 1-alkyl groups including ethyl, propyl, n-butyl, isobutyl, pentyl, hexyl, and decyl [1]. This contrasts with 1-substituted xanthine intermediates (e.g., 3-methyl-1-(5-oxohexyl)-xanthine), which cannot undergo further N1 functionalization and thus limit structural diversification.

Synthetic chemistry Medicinal chemistry Xanthine derivatization

Distinct Impurity Profiling: Pentoxifylline Metabolite M6 vs. 7-Substituted Intermediates

In pharmaceutical quality control applications, 3-methyl-7-(5-oxohexyl)-xanthine (CAS 55242-67-6) and 3-methyl-1-(5-oxohexyl)-xanthine (CAS 38975-46-1, pentoxifylline metabolite M6) are chemically distinct regioisomers with different chromatographic and mass spectrometric properties. The former is required as a reference standard for impurity profiling of 1-propyl-substituted drug substances; the latter serves as the primary urinary metabolite standard for pentoxifylline bioanalytical studies [1].

Pharmaceutical impurity Reference standards LC-MS method validation

Validated Research and Industrial Applications for 3-Methyl-7-(5-oxohexyl)-xanthine and Its 1-Propyl Derivative


Medicinal Chemistry: Divergent Synthesis of 1-Alkyl-3-methyl-7-(5-oxohexyl)-xanthine Drug Candidates

Use 3-methyl-7-(5-oxohexyl)-xanthine as the universal synthetic intermediate for generating a diverse library of 1-alkyl-substituted xanthine derivatives. According to US Patent 4,289,776, the unsubstituted N1 position undergoes base-catalyzed alkylation with alkyl halides to produce 1-ethyl, 1-propyl, 1-butyl, 1-isobutyl, 1-pentyl, 1-hexyl, and 1-decyl derivatives [1]. This synthetic route yields the 1-propyl derivative (propentofylline/HWA 285) at 85% yield with melting point 76–78°C after recrystallization from isopropanol [2], enabling systematic SAR exploration of adenosine uptake inhibition and cerebrovascular activity.

Cerebrovascular and Neuroprotection Research: Adenosine Uptake Inhibition and cAMP Modulation

Employ the 1-propyl derivative (HWA 285) in studies of cerebral blood flow, post-ischemic brain edema, and vascular dementia models where superior adenosine uptake inhibition and cAMP potentiation—rather than antagonism—are required. In direct comparative studies, HWA 285 potentiated adenosine (10–30 μM) effects on cAMP accumulation, whereas pentoxifylline acted as a weak competitive antagonist [1]. In a rat triethyltin-induced brain edema model (750 μg/kg TET twice daily for 9 days), HWA 285 significantly improved brain edema while pentoxifylline produced no measurable benefit [2].

Pharmaceutical Quality Control: Impurity Reference Standard for 1-Propyl-Substituted Xanthine Drug Substances

Utilize 3-methyl-7-(5-oxohexyl)-xanthine (CAS 55242-67-6) as a reference standard for impurity profiling in the manufacture and quality control of 1-propyl-substituted xanthine drug substances. The compound serves as the key unreacted intermediate that must be monitored and quantified during synthesis of 1-propyl derivatives. Xanthine impurity reference standards support product development, ANDA and DMF submissions, quality control (QC), method validation, and stability studies [1]. Note that 3-methyl-1-(5-oxohexyl)-xanthine (CAS 38975-46-1) is a distinct regioisomer that serves as the pentoxifylline metabolite M6 standard for bioanalytical studies and cannot be substituted for the 7-substituted impurity standard [2].

Anti-Ulcer and Cytoprotection Research: Gastric Mucosal Protection Models

Apply the 1-propyl derivative (HWA 285) in experimental ulcer and gastric secretion studies. In rat models, HWA 285 (10–25 mg/kg intragastric) inhibited acetylsalicylic acid-induced ulcers, and twice-daily oral administration of 25 mg/kg for 7 consecutive days significantly accelerated healing of acetic acid-induced chronic ulcers [1]. These cytoprotective effects are achieved without peripheral anti-cholinergic properties, distinguishing the 7-(5-oxohexyl) scaffold series from alternative gastroprotective agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-7-(5-oxohexyl)-xanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.